molecular formula C9H7N3S2 B13930825 2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide CAS No. 89401-62-7

2-(Pyridin-4-yl)-1,3-thiazole-4-carbothioamide

Cat. No.: B13930825
CAS No.: 89401-62-7
M. Wt: 221.3 g/mol
InChI Key: MXMQWPLMHFFOSP-UHFFFAOYSA-N
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Description

2-(pyridin-4-yl)thiazole-4-carbothioamide is an organosulfur compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in the fields of organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)thiazole-4-carbothioamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a propan-2-ol medium. This reaction yields N-(pyridin-2-yl)furan-2-carboxamide, which is then treated with an excess of phosphorus pentasulfide (P2S5) in anhydrous toluene to afford the corresponding carbothioamide .

Industrial Production Methods

While specific industrial production methods for 2-(pyridin-4-yl)thiazole-4-carbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)thiazole-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring acts as an electrophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

2-(pyridin-4-yl)thiazole-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)thiazole-4-carbothioamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyridin-4-yl)thiazole-4-carbothioamide is unique due to its carbothioamide functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

89401-62-7

Molecular Formula

C9H7N3S2

Molecular Weight

221.3 g/mol

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-4-carbothioamide

InChI

InChI=1S/C9H7N3S2/c10-8(13)7-5-14-9(12-7)6-1-3-11-4-2-6/h1-5H,(H2,10,13)

InChI Key

MXMQWPLMHFFOSP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C(=S)N

Origin of Product

United States

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